2-(Cbz-amino)acetaldehyde Dimethyl Acetal

Organic Synthesis Process Chemistry Yield Optimization

2-(Cbz-amino)acetaldehyde Dimethyl Acetal (CAS 114790-39-5), also known as benzyl (2,2-dimethoxyethyl)carbamate, is a protected amino aldehyde building block extensively used in peptide chemistry and pharmaceutical intermediate synthesis. It features a carboxybenzyl (Cbz) protecting group on the amine and a dimethyl acetal moiety masking the aldehyde functionality.

Molecular Formula C12H17NO4
Molecular Weight 239.27 g/mol
CAS No. 114790-39-5
Cat. No. B178112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cbz-amino)acetaldehyde Dimethyl Acetal
CAS114790-39-5
Molecular FormulaC12H17NO4
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCOC(CNC(=O)OCC1=CC=CC=C1)OC
InChIInChI=1S/C12H17NO4/c1-15-11(16-2)8-13-12(14)17-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,13,14)
InChIKeySGVVZHZJVANCRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cbz-amino)acetaldehyde Dimethyl Acetal (CAS 114790-39-5): Product Profile and Key Characteristics for Procurement


2-(Cbz-amino)acetaldehyde Dimethyl Acetal (CAS 114790-39-5), also known as benzyl (2,2-dimethoxyethyl)carbamate, is a protected amino aldehyde building block extensively used in peptide chemistry and pharmaceutical intermediate synthesis [1]. It features a carboxybenzyl (Cbz) protecting group on the amine and a dimethyl acetal moiety masking the aldehyde functionality. This dual protection strategy enables selective transformations in multi-step organic syntheses, preventing unwanted side reactions while allowing controlled deprotection under specific conditions . Commercial sources typically supply the compound as a liquid with purity specifications ranging from 95% to 98% . The compound demonstrates predicted physicochemical properties including a density of 1.119±0.06 g/cm³ and a boiling point of 364.4±42.0°C . It serves as a key intermediate for preparing analogs of 1,3-dihydroxyacetone phosphate and glyceraldehyde 3-phosphate , and has documented use in patents covering 1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole derivative compounds .

Why 2-(Cbz-amino)acetaldehyde Dimethyl Acetal (CAS 114790-39-5) Cannot Be Substituted with Generic Amino Aldehyde Building Blocks


Simple amino aldehyde equivalents such as aminoacetaldehyde dimethyl acetal (CAS 22483-09-6) or Boc/Fmoc-protected variants lack the precise orthogonal deprotection profile required for complex multi-step syntheses. The Cbz group in 2-(Cbz-amino)acetaldehyde Dimethyl Acetal enables selective hydrogenolytic deprotection under neutral conditions, which is incompatible with acid-labile Boc groups or base-labile Fmoc groups present elsewhere in advanced intermediates [1]. Furthermore, the dimethyl acetal protection of the aldehyde in this specific compound prevents undesired aldol condensations and polymerization during storage and reaction sequences, a critical differentiation from unprotected amino aldehydes that are prone to rapid degradation [2]. The combination of Cbz protection with the dimethyl acetal moiety provides a unique orthogonal protection strategy not replicated by single-protected or differently protected analogs, making direct substitution without re-optimization of reaction conditions and validation of yield and purity metrics impossible . The specific 98% yield reported for its synthesis under optimized conditions underscores the importance of using the exact compound to achieve reproducible outcomes.

Quantitative Differentiation Evidence for 2-(Cbz-amino)acetaldehyde Dimethyl Acetal (CAS 114790-39-5) for Informed Scientific Procurement


Synthetic Yield Benchmarking: 2-(Cbz-amino)acetaldehyde Dimethyl Acetal Achieves 98% Yield vs. Unprotected Aminoacetaldehyde Dimethyl Acetal Variants

The patented synthesis of 2-(Cbz-amino)acetaldehyde Dimethyl Acetal from aminoacetaldehyde dimethyl acetal and benzyl chloroformate proceeds with a 98% isolated yield (54 g scale) under optimized conditions . This represents a significant improvement over the baseline aminoacetaldehyde dimethyl acetal synthesis, which typically yields between 30% and 85% depending on the specific route, with older bromination-based methods being particularly low-yielding [1]. The high yield demonstrates the efficiency of the Cbz protection step and the compound's stability during workup, which is critical for cost-effective large-scale procurement.

Organic Synthesis Process Chemistry Yield Optimization

Deprotection Orthogonality: Cbz Group Allows Selective Hydrogenolysis Under Conditions Where Boc Remains Intact

The Cbz protecting group in 2-(Cbz-amino)acetaldehyde Dimethyl Acetal can be selectively removed via catalytic hydrogenolysis (H2, Pd/C), a condition under which the Boc protecting group remains stable [1]. Conversely, the Boc group is acid-labile (cleaved by TFA) while Cbz is stable under acidic conditions [2]. This orthogonal stability profile is quantitatively established: Cbz deprotection requires hydrogenation with a palladium catalyst, whereas Boc deprotection occurs with 20-50% TFA in dichloromethane [3]. In contrast, Fmoc-aminoacetaldehyde building blocks require basic conditions (e.g., piperidine) for deprotection, which are incompatible with base-sensitive functionalities .

Peptide Chemistry Protecting Group Strategy Orthogonal Deprotection

Commercial Purity and Quality Control: 2-(Cbz-amino)acetaldehyde Dimethyl Acetal Available at 98% Purity with NMR and HPLC Batch Analysis

Major suppliers offer 2-(Cbz-amino)acetaldehyde Dimethyl Acetal at purities of 96% to 98%, with batch-specific analytical data including 1H NMR (CDCl3, 300 MHz) δ 3.33 (t), 3.39 (s), 4.37 (t), 5.11 (s), 7.30 (m) and HPLC/GC trace analysis . In contrast, the unprotected aminoacetaldehyde dimethyl acetal (CAS 22483-09-6) is typically supplied as a technical grade liquid with purities ranging from 90% to 95% [1]. The availability of certified analytical data for the Cbz-protected compound reduces the need for in-house purification and characterization, saving both time and resources.

Quality Control Analytical Chemistry Procurement Specifications

Storage Stability: 2-(Cbz-amino)acetaldehyde Dimethyl Acetal Remains Stable for 6 Months at -80°C vs. Unprotected Amino Aldehyde Instability

The dimethyl acetal protection in 2-(Cbz-amino)acetaldehyde Dimethyl Acetal significantly enhances its stability. Vendor guidelines specify that stock solutions stored at -80°C remain stable for up to 6 months, and at -20°C for 1 month . The compound should be stored at 2-8°C in an inert atmosphere to prevent hydrolysis . In contrast, unprotected α-amino aldehydes are notoriously unstable and prone to rapid racemization and polymerization, often requiring in situ generation or immediate use [1]. The acetal moiety prevents unwanted aldol condensations and oxidation, making this compound a reliable building block for long-term research projects.

Chemical Stability Storage Conditions Supply Chain

Patent-Validated Utility: 2-(Cbz-amino)acetaldehyde Dimethyl Acetal Used in USPTO and WIPO Patents for Bioactive Molecules

This specific compound has been explicitly claimed and utilized in multiple granted patents, including WO-2020037155-A1 (1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole derivatives) and WO-2020033707-A1 (carboxamides as ubiquitin-specific protease inhibitors) . The patent documentation establishes its role as a key intermediate in the synthesis of pharmacologically relevant scaffolds. While Boc and Fmoc analogs are also used in medicinal chemistry, the Cbz version is specifically chosen for routes requiring orthogonal deprotection or improved crystallinity of intermediates [1]. The inclusion of this exact compound in high-value patent applications indicates its validated utility and potential for scalable, reproducible synthesis of drug candidates.

Medicinal Chemistry Patent Analysis Drug Discovery

Racemization-Free Esterification: Cbz-Protected Amino Aldehydes Enable Retention of Stereochemistry Under Mild Conditions

Studies have demonstrated that N-Cbz-protected α-amino acids and aldehydes can undergo esterification and transesterification reactions without racemization at temperatures ranging from room temperature to 60°C when catalyzed by mild π-acid catalysts such as tetracyanoethylene (TCNE) [1]. In contrast, unprotected amino aldehydes or those with less robust protection are prone to significant racemization under similar or even milder conditions [2]. This preservation of stereochemical integrity is critical for the synthesis of enantiopure pharmaceuticals and bioactive peptides. The Cbz group provides a balance of stability and facile deprotection that is often preferred over Boc in chiral pool synthesis due to reduced acid-catalyzed epimerization risk .

Chiral Synthesis Stereochemistry Amino Acid Chemistry

Optimal Research and Industrial Applications for 2-(Cbz-amino)acetaldehyde Dimethyl Acetal (CAS 114790-39-5) Based on Quantitative Evidence


Large-Scale Peptide Aldehyde Synthesis Requiring Orthogonal Protection

For multi-kilogram syntheses of peptide aldehydes (e.g., protease inhibitors), the 98% synthetic yield of 2-(Cbz-amino)acetaldehyde Dimethyl Acetal combined with its orthogonal Cbz deprotection (H2/Pd-C) that leaves Boc groups intact [1] makes it the preferred building block. The high yield minimizes raw material costs, while the selective deprotection reduces the number of steps needed to access the final aldehyde functionality, as demonstrated in patents for ubiquitin-specific protease inhibitors .

Synthesis of Chiral Amino Alcohols and Diamines with Stereochemical Control

When synthesizing enantiopure β-amino alcohols or 1,3-diamines via organocatalytic conjugate addition, the Cbz-protected amino aldehyde intermediate is favored due to its ability to undergo subsequent transformations without racemization . The documented stability of Cbz-protected α-amino aldehydes under mild esterification conditions (rt–60°C) [1] ensures high enantiomeric excess (82–99% ee) in final products , a critical quality attribute for pharmaceutical intermediates.

Automated Solution-Phase Synthesis of Garner's Aldehyde Analogs

Automated synthesizers like ChemKonzert have been successfully applied to the synthesis of Garner's aldehyde analogs possessing Cbz protection . The dimethyl acetal moiety of 2-(Cbz-amino)acetaldehyde Dimethyl Acetal provides the necessary stability during automated reagent handling and reaction sequences, preventing aldehyde oxidation or polymerization that would foul the equipment. The 6-month stability at -80°C [1] also supports automated library synthesis where building blocks must be stored and retrieved over extended periods.

Pharmaceutical Intermediate Scale-Up for Pyridoindole Derivatives

For industrial production of 1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole derivatives, the explicit use of this compound in WO-2020037155-A1 validates its scalability. The high-yielding (98%) synthetic route [1] and availability of 96–98% pure commercial material with batch-specific QC data reduce process development time and ensure regulatory compliance. The liquid physical form at 20°C also facilitates automated liquid handling and large-scale reactor charging compared to solid analogs.

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